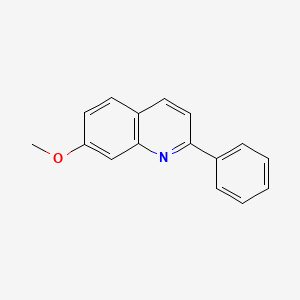

7-Methoxy-2-phenylquinoline

Übersicht

Beschreibung

“7-Methoxy-2-phenylquinoline” is a type of quinoline, which is a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . It has the molecular formula C16H13NO .

Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .

Molecular Structure Analysis

The molecular structure of “7-Methoxy-2-phenylquinoline” can be analyzed using various techniques such as 2-D NMR spectroscopy . Modern spectrometers make it possible to do 2-D NMR experiments that are much more informative .

Chemical Reactions Analysis

Quinolines can undergo various chemical reactions. For example, they can be synthesized from α,β-unsaturated aldehydes . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methoxy-2-phenylquinoline” can be analyzed using various techniques. The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

- Several 4-anilino-8-methoxy-2-phenylquinoline derivatives have shown significant antiproliferative activity, particularly against solid cancer cells like colon, breast, and CNS cancers. This includes their action in inducing cell cycle arrest and apoptosis in cancer cells (Chen et al., 2006).

- Another study explored 2-phenylquinolin-4-ones (2-PQs) as potential anticancer agents, with one derivative, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, showing selective inhibitory action against a range of cancer cell lines (Chou et al., 2010).

Antiplatelet Activity

- Derivatives of 2-phenylquinoline, including 4-alkoxy derivatives, have been synthesized and identified as potent antiplatelet agents. One such compound, 5-ethyl-4-methoxy-2-phenylquinoline, was found to be particularly effective, potentially acting via inhibition of cyclooxygenase or thromboxane synthetase (Ko et al., 2001).

Antimicrobial Resistance

- Research on 2-phenylquinoline derivatives has also focused on combating antimicrobial resistance. Specifically, derivatives have been tested as inhibitors of the Staphylococcus aureus NorA efflux pump, showing promise in restoring the effectiveness of antibiotics against resistant strains (Felicetti et al., 2018).

Antimalarial Activity

- A study on 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline derivatives revealed their potential as antimalarial agents, with some derivatives showing higher activity against Plasmodium falciparum strains compared to others (Hadanu et al., 2012).

Corrosion Inhibition

- Quinoline derivatives, including 2-amino-7-hydroxy-4-(4-methoxyphenyl)-1,4 dihydroquinoline-3 carbonitrile, have been identified as effective corrosion inhibitors for metals in acidic mediums. This application is significant in industrial settings to prevent material degradation (Singh et al., 2016).

Zukünftige Richtungen

The future directions of “7-Methoxy-2-phenylquinoline” research could involve the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods . Additionally, the development of structure–function relationships between material properties and biological performance could be a potential future direction .

Eigenschaften

IUPAC Name |

7-methoxy-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-14-9-7-13-8-10-15(17-16(13)11-14)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXMXOYGZPFMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477880 | |

| Record name | 7-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-2-phenylquinoline | |

CAS RN |

21255-17-4 | |

| Record name | 7-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)

![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)